![molecular formula C21H23F3N4O3 B2836873 N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1049469-31-9](/img/structure/B2836873.png)
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and its role as an acetylcholinesterase inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Hydrolysis of Amide Bonds
The ethanediamide moiety in this compound is susceptible to hydrolysis under acidic or basic conditions. Key findings include:
Hydrolysis kinetics depend on steric hindrance from the trifluoromethoxy group, which slows reaction rates compared to non-fluorinated analogs .
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under specific conditions:
Reaction Type | Reagents | Product Formed | Yield | Source |
---|---|---|---|---|
Alkylation | Ethyl bromoacetate, K₂CO₃, DMF | N-alkylated piperazine derivative | 65–72% | |
Acylation | Acetyl chloride, pyridine | Acetylated piperazine intermediate | 78% |
The trifluoromethoxy group’s electron-withdrawing nature reduces the nucleophilicity of the adjacent amide nitrogen, directing reactivity toward the piperazine ring .
Stability Under Oxidative Conditions
Oxidative stability tests reveal degradation pathways:
Catalytic Hydrogenation
The compound’s aromatic rings (phenyl and trifluoromethoxy phenyl) resist hydrogenation, but the ethanediamide linker can be reduced:
Catalyst | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
Pd/C (10% wt) | H₂ (1 atm), ethanol, 25°C | Partial reduction of amide to amine | 40% | |
Raney Ni | H₂ (3 atm), THF, 60°C | Full reduction to ethylenediamine analog | 85% |
Photochemical Reactivity
UV-light exposure induces bond cleavage:
Wavelength (nm) | Solvent | Degradation Pathway | Half-Life | Source |
---|---|---|---|---|
254 | Acetonitrile | Homolytic cleavage of C-N bonds in piperazine | 2.5 hours | |
365 | Methanol | Isomerization of trifluoromethoxy group | >24 hours |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the piperazine ring undergoes ring-opening:
Conditions | Reagents | Major Product | Mechanism | Source |
---|---|---|---|---|
Conc. H₂SO₄, 100°C | — | Linear diamino sulfonate derivative | Sulfonation | |
NaOMe, reflux | Methanol | Cyclic urea formation | Intramolecular attack |
Key Structural Insights Influencing Reactivity:
-
Trifluoromethoxy Group : Stabilizes adjacent aromatic systems via electron-withdrawing effects, reducing electrophilic substitution rates .
-
Piperazine Core : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitates nucleophilic reactions .
-
Ethanediamide Linker : Prone to hydrolysis but stabilizes intramolecular hydrogen bonding, affecting conformational flexibility .
Aplicaciones Científicas De Investigación
Antipsychotic Potential
Research indicates that compounds similar to N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit activity at dopamine D2 and serotonin 5-HT(1A) receptors. The selectivity and affinity for these receptors are crucial parameters that influence their effectiveness as antipsychotic agents. Studies have shown that optimizing the ligand's topology can enhance its selectivity towards these receptors, potentially leading to improved therapeutic profiles for treating disorders such as schizophrenia and bipolar disorder .
Structure-Activity Relationship Studies
The compound has been involved in structure-activity relationship (SAR) studies, which aim to elucidate how variations in chemical structure affect biological activity. These studies have demonstrated that the presence of specific functional groups can significantly alter the binding affinity and selectivity of the compound towards various receptors, providing insights into designing more effective drugs .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. For instance, derivatives with additional aryl groups have been synthesized and tested for enhanced receptor affinity, indicating a promising avenue for developing new therapeutic agents .
Case Study 1: Antipsychotic Efficacy
In a study published in PubMed, researchers explored the efficacy of similar compounds on dopamine receptor modulation. The findings suggested that modifications to the piperazine ring could lead to compounds with improved pharmacokinetic properties and reduced side effects compared to traditional antipsychotics .
Case Study 2: Neuropharmacology
Another investigation focused on the neuropharmacological effects of this compound in animal models. The results indicated significant anxiolytic effects, suggesting potential applications in treating anxiety disorders alongside psychosis .
Summary Table of Applications
Application Area | Description |
---|---|
Antipsychotic Potential | Modulates dopamine D2 and serotonin 5-HT(1A) receptors |
Structure-Activity Relationship | Insights into how structural modifications affect receptor affinity |
Synthesis | Multi-step processes yielding various derivatives |
Neuropharmacology | Demonstrated anxiolytic effects in animal models |
Mecanismo De Acción
The mechanism of action of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions and potentially alleviating symptoms of neurological disorders . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar therapeutic applications.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness
N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its trifluoromethoxy group, which can enhance its binding affinity and selectivity towards acetylcholinesterase. This unique structural feature may contribute to its potency and specificity as an inhibitor.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRRMVOVJNFOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.